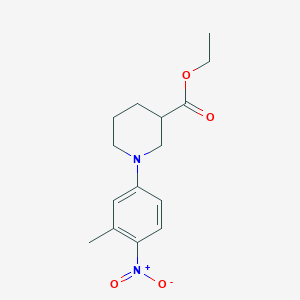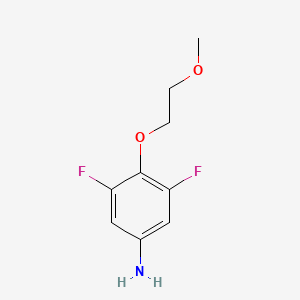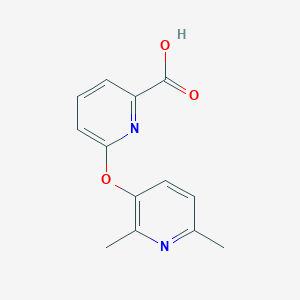
6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid
描述
6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid is a chemical compound with the molecular formula C13H12N2O3 and a molecular weight of 244.25 g/mol.
作用机制
Target of Action
The primary target of 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid is the auxin-signaling F-box protein 5 (AFB5) . AFB5 is a receptor that plays a crucial role in the regulation of plant growth and development.
Mode of Action
This compound interacts with AFB5 more intensively than picloram . This interaction leads to changes in the activity of AFB5, which in turn affects the downstream signaling pathways.
Biochemical Pathways
The compound’s interaction with AFB5 affects the auxin signaling pathway, which plays a key role in plant growth and development
Result of Action
The molecular and cellular effects of this compound’s action result in potent herbicidal activity . For example, one of the synthesized compounds demonstrated inhibitory activity against the growth of Arabidopsis thaliana roots .
Action Environment
Environmental factors such as temperature, pH, and soil composition can influence the action, efficacy, and stability of this compound.
生化分析
Biochemical Properties
6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid plays a significant role in biochemical reactions, particularly due to its ability to act as a chelating agent. This compound interacts with various enzymes, proteins, and other biomolecules, forming stable complexes. For instance, it has been shown to bind with metal ions such as zinc, copper, and iron, which are essential cofactors for many enzymatic reactions . The nature of these interactions often involves the coordination of the metal ion by the nitrogen and oxygen atoms present in the compound, thereby stabilizing the metal ion and facilitating its role in catalysis.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of zinc finger proteins, which play crucial roles in gene regulation . By binding to these proteins, this compound can alter their conformation and, consequently, their ability to bind DNA, thus impacting gene expression. Additionally, its interaction with metal ions can influence cellular redox states and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to metal ions, which can either inhibit or activate enzymes depending on the context. For instance, by chelating zinc ions, the compound can inhibit the activity of zinc-dependent enzymes . Furthermore, its interaction with zinc finger proteins can disrupt their ability to bind DNA, leading to changes in gene expression. These molecular interactions highlight the compound’s potential as a modulator of enzymatic activity and gene regulation.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity can diminish over time due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and gene expression, although the extent of these effects can vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance certain metabolic processes and improve cellular function . At higher doses, it can exhibit toxic effects, including oxidative stress and disruption of normal cellular activities. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to metal ion homeostasis and redox regulation. The compound interacts with enzymes such as superoxide dismutase and catalase, which are crucial for managing oxidative stress within cells . By modulating the activity of these enzymes, this compound can influence metabolic flux and the levels of various metabolites, thereby impacting overall cellular health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to areas where it can exert its biochemical effects . For instance, its binding to metal ion transporters can aid in its distribution to regions of high enzymatic activity, ensuring that it reaches its target sites effectively.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is often found in the nucleus, where it interacts with zinc finger proteins and other DNA-binding proteins . Additionally, it can localize to the mitochondria, where it participates in redox regulation and metabolic processes. These localization patterns are critical for understanding the compound’s role in cellular function and its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid typically involves the activation of picolinic acid to its corresponding acid chloride, followed by coupling with 2,6-dimethylpyridin-3-ol. The reaction conditions often include the use of thionyl chloride for the activation step and a base such as triethylamine to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. These methods would involve the use of large-scale reactors and continuous flow processes to ensure consistent product quality and yield .
化学反应分析
Types of Reactions
6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, potentially altering its functional groups.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted picolinic acid derivatives .
科学研究应用
6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is utilized in the development of new materials and as a building block for more complex chemical entities.
相似化合物的比较
Similar Compounds
Picolinic Acid: A parent compound with similar structural features but lacking the 2,6-dimethylpyridin-3-yl group.
2,6-Dimethylpyridin-3-ol: A related compound that serves as a precursor in the synthesis of 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to act as a ligand and its potential biological activities set it apart from other similar compounds .
属性
IUPAC Name |
6-(2,6-dimethylpyridin-3-yl)oxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-8-6-7-11(9(2)14-8)18-12-5-3-4-10(15-12)13(16)17/h3-7H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKAKVOTHVBHQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC2=CC=CC(=N2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



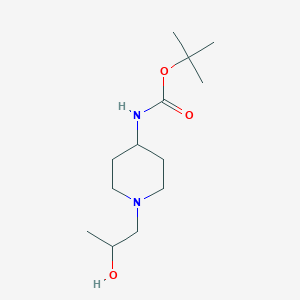


![Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1399151.png)

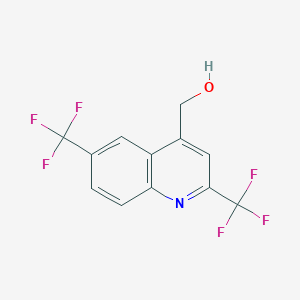
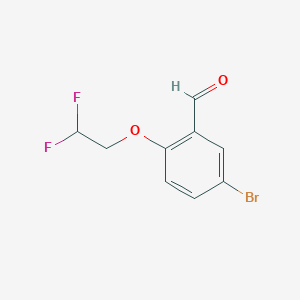
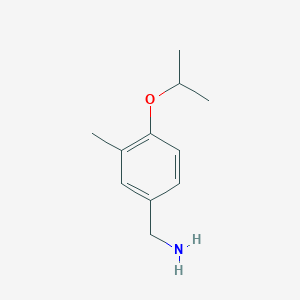

![2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-ol](/img/structure/B1399160.png)
